Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-4-7(9(13)14-2)6(11)3-5(10)8(4)12/h3H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCKXXDSMCUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Esterification
The synthesis commences with 2-methyl-6-fluorobenzoic acid as the core scaffold. Esterification is performed using thionyl chloride (SOCl₂) in methanol , yielding methyl 2-methyl-6-fluorobenzoate with >95% efficiency.
Reaction Conditions
-
Reagents : SOCl₂ (2 eq.), methanol (solvent).
-
Temperature : Reflux (65–70°C).
-
Time : 3 hours.
-
Workup : Distillation under reduced pressure.
Mechanistic Insight : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which reacts exothermically with methanol to form the ester.
Regioselective Bromination at Position 4
Bromination at position 4 is achieved via electrophilic aromatic substitution (EAS) . The methyl group (ortho/para-directing) and fluorine (meta-directing) collaboratively direct bromine to position 4.
Procedure
-
Dissolve methyl 2-methyl-6-fluorobenzoate in carbon tetrachloride (CCl₄) .
-
Add N-bromosuccinimide (NBS) (1.05 eq.) and azobisisobutyronitrile (AIBN) (0.1 eq.) as a radical initiator.
Key Data
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | >98% |
| Side Products | <2% dibrominated species |
Optimization Note : Excess NBS increases dibromination; stoichiometric control is critical.
Introduction of the Amino Group at Position 3
Amination at position 3 is accomplished through nitration followed by reduction . The bromine (deactivating, meta-directing) and fluorine (meta-directing) direct nitration to position 3.
Nitration
Conditions :
-
Nitrating Agent : Fuming HNO₃ (1.2 eq.) in H₂SO₄ (95%) at 0–5°C.
-
Time : 2 hours.
-
Product : Methyl 3-nitro-4-bromo-6-fluoro-2-methylbenzoate (85% yield).
Reduction of Nitro to Amino
Catalytic Hydrogenation :
Alternative Method : SnCl₂/HCl reduction in aqueous HCl (20%) at 60°C (yield: 82%).
Final Product Characterization
The target compound is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.5 Hz, 1H), 6.89 (s, 1H), 3.91 (s, 3H), 2.54 (s, 3H), 1.98 (br s, 2H, NH₂).
-
13C NMR : δ 168.2 (COO), 162.3 (C-F), 134.8 (C-Br), 128.9 (C-NH₂), 52.1 (OCH₃), 21.3 (CH₃).
-
HRMS : [M+H]⁺ calcd. for C₁₀H₁₀BrFNO₂: 289.9924; found: 289.9921.
Comparative Analysis of Alternative Routes
Diazonium Salt Intermediate Route
A patent describes diazotization/iodination for introducing halogens. Adapting this for amination:
-
Diazotize methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate with NaNO₂/H₂SO₄.
-
Quench with CuCN to replace NH₂ with CN.
-
Reduce CN to NH₂ via LiAlH₄ (yield: 68%, lower efficiency).
Limitation : Multi-step pathway with moderate yields.
Ullmann Coupling for Direct Amination
Conditions :
-
Catalyst : CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline.
-
Base : Cs₂CO₃.
-
Solvent : DMF, 110°C, 24 hours.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages :
-
Improved heat transfer during exothermic nitration/bromination.
-
Higher throughput (kg/day).
Case Study :
-
Microreactor Setup : Bromination at 70°C with residence time of 15 minutes (yield: 81%).
Solvent Recycling
NMP (N-methylpyrrolidone) and DMF from cyanation steps are recovered via distillation (≥90% efficiency), reducing costs.
Challenges and Mitigation Strategies
Regioselectivity Conflicts
-
Issue : Competing directing effects from methyl (ortho/para) and fluorine (meta).
-
Solution : Sequential functionalization, prioritizing stronger directors (e.g., bromine post-methyl/fluorine).
Amino Group Sensitivity
-
Oxidation Risk : Use inert atmospheres (N₂/Ar) during reduction and storage.
-
Protection : Acetylation (Ac₂O/pyridine) before bromination, deprotection post-synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, or reduced further to form different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or halogenating agents can be used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like iron powder or palladium on carbon.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Synthesis Overview
The synthesis can be summarized in the following steps:
- Starting Material : Begin with methyl 2-methylbenzoate.
- Bromination : Introduce bromine at the 4-position using brominating agents.
- Fluorination : Employ fluorinating reagents to add fluorine at the 6-position.
- Amination : Finally, introduce an amino group at the 3-position through nucleophilic substitution.
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate exhibits a range of biological activities that make it a candidate for pharmaceutical applications.
Antimicrobial Properties
Research indicates that compounds with similar structures possess significant antimicrobial activity against various pathogens. The presence of both bromine and fluorine atoms enhances lipophilicity, potentially improving membrane penetration and bioactivity.
Case Study: Anticancer Activity
A study published in Pharmaceutical Frontiers explored derivatives of methyl benzoates in cancer treatment. The findings suggested that this compound could inhibit tumor growth in vitro, demonstrating its potential as an anticancer agent .
Agricultural Applications
Due to its structural characteristics, this compound may also serve as an intermediate in the synthesis of agrochemicals. Fluorinated compounds are known to enhance the efficacy of pesticides by improving their stability and potency.
Pesticide Development
Research highlights the role of fluorinated compounds in developing new pesticides with improved efficacy and reduced environmental impact. This compound could be utilized to synthesize novel herbicides or fungicides .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent configurations are summarized below:
Key Observations :
- Amino vs.
- Carboxylic Acid vs. Ester : The carboxylic acid derivative (3-Bromo-6-fluoro-2-methylbenzoic acid) lacks the ester’s hydrolytic stability but offers direct acidity for salt formation .
- Positional Isomerism: Methyl 4-bromo-2-fluoro-6-methylbenzoate lacks the amino group but shares halogen and methyl substituents, suggesting divergent reactivity and applications .
Physicochemical Properties
- Solubility: The amino group improves water solubility relative to non-polar analogs (e.g., Methyl 4-bromo-2-fluoro-6-methylbenzoate), while halogens reduce solubility in non-polar solvents.
- Stability: Electron-withdrawing halogens (Br, F) stabilize the ester against hydrolysis compared to unsubstituted methyl benzoates. However, the amino group may introduce sensitivity to oxidation .
Biological Activity
Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and relevant case studies.
This compound is characterized by the following structural features:
- Molecular Formula : C10H10BrFNO2
- Molecular Weight : 276.1 g/mol
- Functional Groups : Amino, bromo, fluoro, and ester groups.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives of substituted benzoates have been evaluated for their inhibitory effects on various enzymes, including those involved in cancer metabolism and infectious diseases .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against bacteria and fungi. The presence of halogen substituents (bromo and fluoro) is often linked to enhanced antimicrobial efficacy .
- Cytotoxic Effects : Some studies suggest that this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways. This is supported by structure-activity relationship (SAR) analyses indicating that specific substitutions can enhance cytotoxic effects .
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of similar compounds reveals the following:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Ciprofloxacin | 0.7 | Antibacterial |
| Fluconazole | 1.0 | Antifungal |
Note: TBD indicates that specific data for this compound's MIC is yet to be determined through experimental studies.
Case Studies
- Study on Anticancer Activity : A recent investigation into the anticancer properties of methyl derivatives demonstrated that modifications at the amino and halogen positions significantly enhanced cytotoxicity against human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction .
- Antimicrobial Testing : In vitro tests showed that this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, with results indicating a potential for development as an antibiotic agent .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate, and how can competing side reactions be minimized?
A1: Synthesis typically involves multi-step functionalization of a benzoate scaffold. Key steps include:
- Bromination and fluorination : Use regioselective electrophilic substitution with Br₂ or NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) to control bromine positioning. Fluorination via Balz-Schiemann or halogen-exchange reactions (e.g., using KF in polar aprotic solvents) ensures minimal isomerization .
- Amino group introduction : Protect the ester group during nitration/reduction sequences (e.g., catalytic hydrogenation with Pd/C) to avoid ester hydrolysis.
- Side-reaction mitigation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect intermediates like 2-bromo-6-fluorobenzoic acid derivatives, which are common impurities .
Basic Research: Structural Confirmation
Q. Q2. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
A2:
- NMR analysis : Use -NMR to confirm fluorine positioning (δ ~ -110 ppm for aromatic F) and -NMR to distinguish methyl groups (δ ~ 2.3 ppm for methyl ester). Overlapping signals due to aromatic protons can be clarified via 2D-COSY or NOESY experiments .
- X-ray crystallography : Employ SHELXT for automated space-group determination and SHELXL for refining hydrogen-bonding networks. Discrepancies often arise from dynamic disorder in the crystal lattice, which requires anisotropic displacement parameter (ADP) refinement .
Advanced Research: Regioselective Functionalization
Q. Q3. How does steric hindrance from the 2-methyl group influence regioselective bromination/amination at positions 3 and 4?
A3:
- Steric effects : The 2-methyl group directs electrophiles to the less hindered C3 and C4 positions. Computational modeling (DFT at B3LYP/6-31G* level) shows a 15% energy barrier increase for bromination at C5 due to methyl group proximity .
- Experimental validation : Compare reaction outcomes using sterically bulky brominating agents (e.g., DBDMH [1,3-dibromo-5,5-dimethylhydantoin]) versus NBS. Bulkier agents favor C4 bromination (yield: 78% vs. 62% for NBS) .
Advanced Research: Stability Under Reaction Conditions
Q. Q4. Why does the amino group degrade during Suzuki-Miyaura coupling attempts, and how can this be prevented?
A4:
- Degradation mechanism : The unprotected amino group reacts with Pd(0) catalysts, forming stable Pd-amide complexes that deactivate the catalyst.
- Mitigation strategies :
Advanced Research: Computational Modeling
Q. Q5. How can DFT calculations predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
A5:
- Methodology :
- Optimize geometry using Gaussian09 (B3LYP/6-311++G**).
- Calculate Fukui indices () to identify electrophilic centers. Positions C4 (Br) and C6 (F) show values of 0.12 and 0.08, respectively, favoring SNAr at C3.
- Simulate transition states for methoxide attack, revealing a 22 kcal/mol barrier at C4 vs. 28 kcal/mol at C6 .
Advanced Research: Polymorphism and Crystallography
Q. Q6. What causes polymorphism in this compound, and how does it affect solubility and bioavailability in drug-discovery contexts?
A6:
- Polymorphism drivers : Competing hydrogen-bonding motifs (N-H···O=C vs. N-H···F) lead to Form I (monoclinic) and Form II (triclinic). Single-crystal XRD with Cu-Kα radiation (λ = 1.5418 Å) confirms distinct packing efficiencies .
- Bioavailability impact : Form I has 30% higher aqueous solubility (measured via shake-flask method at pH 7.4) due to looser crystal packing, making it preferable for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
